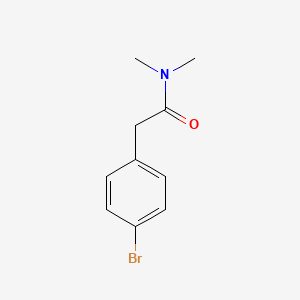![molecular formula C14H23NO4 B1335435 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid CAS No. 143978-66-9](/img/structure/B1335435.png)
1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-Butoxy)carbonyl]-Octahydro-1H-indole-2-carboxylic acid, also known as TBOICA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is an important component of many organic synthesis reactions, and it has been studied for its biochemical and physiological effects.
Scientific Research Applications
Levulinic Acid in Drug Synthesis Levulinic acid (LEV), closely related to 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid in structure and functionality, is recognized as a key building block in drug synthesis due to its carbonyl and carboxyl groups. It offers flexibility, diversity, and cost-effectiveness in drug synthesis. LEV derivatives are utilized in synthesizing a range of chemicals and have applications in cancer treatment, medical materials, and other medical fields. The acid can directly synthesize drugs or synthesize related derivatives, acting as a raw material. It can modify chemical reagents or act as linkers to form pharmaceutical intermediates. Moreover, its ability to acylate and esterify simplifies drug synthesis and reduces costs (Zhang et al., 2021).
Indole Synthesis this compound, as an indole derivative, contributes to the field of indole synthesis. Indole alkaloids, ranging from lysergic acid to vincristine, are crucial in inspiring organic synthesis chemists. The indole synthesis classification framework helps in understanding and organizing various approaches to indole construction. It aids in identifying the history and current state of the art of each strategy, promoting efficiency and innovation in the field (Taber & Tirunahari, 2011).
Biocatalyst Inhibition by Carboxylic Acids this compound, as a carboxylic acid derivative, is related to the study of biocatalyst inhibition by carboxylic acids. These acids are attractive biorenewable chemicals and precursors for various industrial chemicals. However, they become inhibitory to microbes at concentrations below the desired yield and titer. Understanding the impact of carboxylic acids on microbes like E. coli and S. cerevisiae is crucial for identifying metabolic engineering strategies to increase robustness (Jarboe, Royce, & Liu, 2013).
Environmental Applications this compound, with its carboxylic acid component, is related to the biodegradation and environmental fate of carboxylic acid derivatives like ethyl tert-butyl ether (ETBE). Microorganisms capable of degrading ETBE aerobically or via cometabolism with alkanes exist in soil and groundwater. Understanding the biodegradation pathways and the characteristics of ETBE-degrading microorganisms is vital for bioaugmentation and biostimulation strategies to remediate ETBE-contaminated groundwater (Thornton et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid is amines . The compound contains a tert-butyloxycarbonyl (BOC) group, which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The BOC group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the protection of the amine group during subsequent reactions .
Biochemical Pathways
The compound’s interaction with its targets primarily affects the biochemical pathways involving amines. By protecting the amine group, the compound prevents it from reacting in subsequent steps, allowing for more controlled and selective reactions .
Result of Action
The primary molecular effect of the compound’s action is the protection of amines, preventing them from reacting in subsequent steps of a reaction . This can have various downstream effects depending on the specific context and reaction in which the compound is used.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of a base such as sodium hydroxide is required for the compound to add the BOC group to amines . Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Safety and Hazards
The compound is associated with certain hazards, including causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJYGQHOQQDGQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405724 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143978-66-9, 109523-13-9 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indol-2-carbonic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)
![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)


![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)






